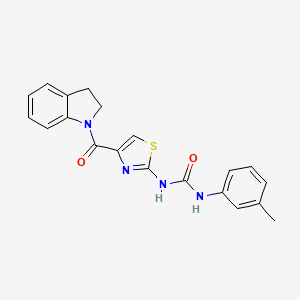
1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(m-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(m-tolyl)urea is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a urea derivative that has shown potential as an anticancer agent, and its mechanism of action has been the subject of much research.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Molecular Properties
1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(m-tolyl)urea and its derivatives have been the subject of structural and molecular analysis in various studies. For instance, the compound benzyl 2-[2-(2-thiazoloyl)pyrrolidinoyl]indoline-1-carboxylate, which shares structural similarities, has been analyzed for its conformation, showing a cis N-terminal urethane bond and a trans proline amide bond, with the dipeptide adopting a polyproline II conformation. This study highlights the coplanarity between the ketone carbonyl group and the thiazole ring, indicating potential interactions and stability relevant to biological applications (Tsutsumi et al., 1995).
Vibrational and Electronic Properties
The vibrational and electronic properties of related compounds have been explored through spectroscopic and computational studies. For example, 1-Methyl-2-phenyl-3-(1,3,4-thiadiazol-2-yldiazenyl)-1H-indole (MPI) was investigated for its optimized molecular structure, vibrational spectra, and nonlinear optic (NLO) properties using quantum chemical calculations. This provides insights into the electronic structure and potential photophysical applications of such compounds (Çatıkkaş et al., 2016).
Synthetic Pathways and Chemical Transformations
Research has delved into synthetic routes leading to novel compounds involving the urea moiety. For instance, 1-substituted 3-alkyl/aryl-3-amino-1H,3H-quinoline-2,4-diones reacted with urea to produce diverse compounds depending on the substitution patterns, leading to 3-(3-acylureido)-2,3-dihydro-1H-indol-2-ones and other derivatives. Such synthetic versatility is crucial for developing novel pharmaceuticals and materials (Klásek et al., 2003).
Molecular Rearrangements and Derivatives
Further studies have investigated molecular rearrangements leading to new indole and imidazolinone derivatives. This demonstrates the reactive flexibility of compounds containing the indoline and urea groups, paving the way for the synthesis of complex molecules with potential biological activity (Klásek et al., 2007).
Aminothiazole Derivatives and Biological Applications
The synthesis and study of aminothiazole derivatives, which are structurally related to 1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-(m-tolyl)urea, have revealed diverse biological applications. These studies contribute to understanding the structural features necessary for biological activity and offer a foundation for developing new therapeutics (Adeel et al., 2017).
Eigenschaften
IUPAC Name |
1-[4-(2,3-dihydroindole-1-carbonyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-13-5-4-7-15(11-13)21-19(26)23-20-22-16(12-27-20)18(25)24-10-9-14-6-2-3-8-17(14)24/h2-8,11-12H,9-10H2,1H3,(H2,21,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOLSEFPJGEZBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



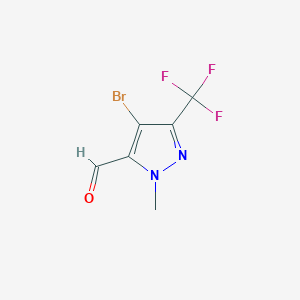

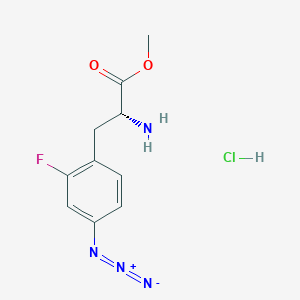
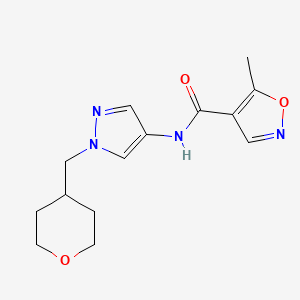
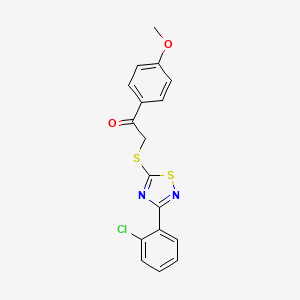

![N-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl]-5-(4-fluorophenyl)triazolidine-4-carboxamide](/img/structure/B2608066.png)
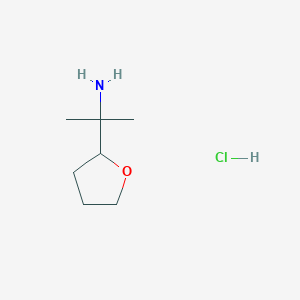
![4-[(4-chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2608070.png)
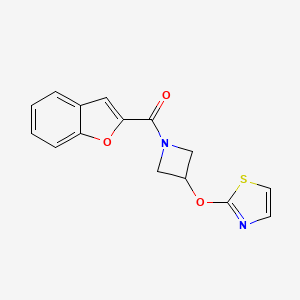
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2608076.png)
![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide](/img/structure/B2608077.png)